molecular formula C17H11ClN4O B057639 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine CAS No. 477845-12-8

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine

Cat. No. B057639
M. Wt: 322.7 g/mol
InChI Key: AQVFETGXIRKVAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidin-2-amine derivatives involves several steps, including cyclization, chlorination, and amination reactions. A notable method for synthesizing similar compounds includes reacting substituted cyanopyridine derivatives with formamide and dimethyl formamide under reflux conditions, followed by characterization through IR, NMR, and mass spectral data (Maheswaran et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of pyrimidin-2-amines reveals critical insights into their crystalline form and hydrogen bonding patterns. For instance, derivatives of pyrimidin-2-amine have been shown to form colorless needle-shaped crystals in the triclinic system, exhibiting intricate hydrogen bonding and supramolecular networking (Murugavel et al., 2015).

Chemical Reactions and Properties

Chemical reactions of pyrimidin-2-amines include cyclization and amination, crucial for their biological activity. These compounds participate in various hydrogen bonding interactions, contributing to their chemical properties and potential as antibacterial agents (Murugavel et al., 2015).

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen bonding patterns, play a significant role in the compound's stability and bioactivity. The detailed crystallographic analysis and density functional theory (DFT) calculations provide insights into their stability, charge distribution, and molecular interactions (Murugavel et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidin-2-amines are influenced by their molecular structure, exhibiting a range of biological activities. For example, their ability to form supramolecular networks through hydrogen bonding contributes to their antibacterial efficacy (Murugavel et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of benzimidazole derivatives, demonstrating the versatility of pyrimidin-2-amine derivatives in heterocyclic chemistry. These reactions typically involve the formation of new carbon-nitrogen bonds, showcasing the compound's reactivity and potential as a precursor for more complex molecules (Fikry et al., 2015).

Biological Activities

Significant research has focused on the antiproliferative and antimicrobial activities of pyrimidin-2-amine derivatives. For instance, studies have shown that certain derivatives exhibit antiproliferative effects against human breast cancer cell lines, indicating their potential in cancer research (Atapour-Mashhad et al., 2017). Additionally, these compounds have been evaluated for their antimicrobial potential, showing effectiveness against various bacterial and fungal pathogens, which highlights their potential in developing new antimicrobial agents (El-Gazzar et al., 2008).

Antifungal and Anticancer Properties

Some derivatives of the compound have been synthesized and tested for their antifungal and anticancer properties. This includes research on novel pyrazole derivatives, which have shown promising results as antimicrobial and anticancer agents, further underscoring the compound's utility in medicinal chemistry (Hafez et al., 2016).

Corrosion Inhibition

Interestingly, derivatives of this compound have also been studied for their corrosion inhibition properties, particularly for mild steel in acidic solutions. This research indicates the potential industrial applications of these compounds beyond their biological activities (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name

4-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O/c18-12-4-1-10(2-5-12)16-13-9-11(3-6-15(13)22-23-16)14-7-8-20-17(19)21-14/h1-9H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVFETGXIRKVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377550
Record name PIM-1 INHIBITOR 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine

CAS RN

477845-12-8
Record name PIM-1 inhibitor 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477845128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIM-1 INHIBITOR 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIM-1 INHIBITOR 2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8ZMA6BSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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